molecular formula C7H10O3 B1623836 Ethyl 1-formylcyclopropane-1-carboxylate CAS No. 33329-70-3

Ethyl 1-formylcyclopropane-1-carboxylate

Cat. No.: B1623836
CAS No.: 33329-70-3
M. Wt: 142.15 g/mol
InChI Key: JSBSBOIAHOITDX-UHFFFAOYSA-N
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Description

Ethyl 1-formylcyclopropane-1-carboxylate (EFC) is a cyclic ester of formic acid, which is a naturally occurring compound found in a variety of plants and animals. EFC is an important intermediate in the synthesis of several biologically active compounds, including antibiotics, and is also used as a reagent in organic synthesis and as a catalyst in the polymerization of ethylene. The unique properties of EFC make it an attractive material for a variety of applications in the chemical, pharmaceutical, and biotechnological industries.

Scientific Research Applications

Plant Hormone Research

  • Ethylene Precursor Studies : Ethylene is a critical plant hormone, and Ethyl 1-formylcyclopropane-1-carboxylate is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a direct precursor of ethylene. Studies have explored how ACC is synthesized and its role in plant development and stress responses (Barry, Llop-Tous, & Grierson, 2000).

  • Metabolite Analysis in Plants : Research has been conducted on the analysis of metabolites related to ethylene biosynthesis in plants, including ACC. This research is crucial for understanding plant physiology and responses to environmental stimuli (Bulens et al., 2011).

Plant-Bacterial Interactions

  • Role in Plant-Bacterial Symbiosis : The relationship between ACC, a structurally similar compound to this compound, and its role in plant-bacterial interactions has been studied. This includes how bacteria modulate plant ACC and ethylene levels to affect plant growth and development (Nascimento, Rossi, & Glick, 2018).

Biochemical and Enzymatic Studies

  • Enzymatic Activity Analysis : Research has been conducted on the enzymatic activities related to the conversion of ACC to ethylene, which can offer insights into the biochemical pathways of similar compounds like this compound (Thrower et al., 2006).

  • Ethylene Synthesis and Regulation : Investigations into the genetic and molecular mechanisms that regulate ethylene synthesis, involving compounds like ACC, shed light on potential applications for this compound in plant growth and development studies (Jakubowicz, 2002).

Agricultural Applications

  • Stress Management in Plants : The use of ACC deaminase-producing beneficial bacteria to mitigate stress in plants indicates potential applications for this compound in agriculture, especially in managing abiotic stress in crops (Tiwari, Duraivadivel, Sharma, & P., 2018).

  • Inhibitors of Ethylene Perception : Research on compounds like 1-methylcyclopropene, which inhibit ethylene perception, can be relevant to understanding how this compound might be used to control ethylene-mediated processes in horticulture and agriculture (Watkins, 2006).

Mechanism of Action

Target of Action

This compound is a unique bifunctional compound with both aldehyde and ester functionalities at the same C-1 position in a simple cyclopropane molecule . The specific biological targets of this compound may depend on the context of its use, such as the type of biological system or disease model being studied.

Mode of Action

It’s known that cyclopropane structures, which this compound contains, are highly reactive due to their strained nature . This reactivity might influence how the compound interacts with its targets. More research is needed to fully understand the specific interactions of this compound with its targets.

Biochemical Pathways

It’s known that cyclopropane structures can be involved in various chemical reactions, such as the addition of carbenes to alkenes . The compound’s unique structure might allow it to participate in or influence a variety of biochemical pathways.

Properties

IUPAC Name

ethyl 1-formylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-10-6(9)7(5-8)3-4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBSBOIAHOITDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433359
Record name Ethyl 1-formylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33329-70-3
Record name Ethyl 1-formylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At 0° C., 5.05 g (11.9 mmol) of Dess-Martin periodane reagent were added to a solution of 1.225 g (8.5 mmol) of ethyl 1-hydroxymethylcyclopropanecarboxylate [for the preparation see, for example, T. A. Ayers, Tetrahedron Lett. 40 (30), 5467-5470 (1999)] in 43 ml of dichloromethane, and the mixture was then stirred at RT for 6 h. A solution of 6.7 g (42.5 mmol) of sodium thiosulfate in 60 ml of saturated aqueous sodium bicarbonate solution was then added to the reaction mixture. The mixture was stirred at RT for 20 min, and the phases were then separated. The organic phase was washed twice with water, dried over magnesium sulfate and concentrated at 20° C. under reduced pressure. This gave 1.139 g (80.0% of theory) of the target compound.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
1.225 g
Type
reactant
Reaction Step One
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
6.7 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of Preparation 232 1-hydroxymethyl-cyclopropanecarboxylic acid ethyl ester (3.00 g, 21.00 mmol) in dichloromethane (50 ml), at 0° C., was added saturated sodium hydrogen carbonate solution (50 ml), followed by TEMPO (659 mg, 4.00 mmol) and sodium bromide (400 mg, 4.00 mmol). After stirring for 5 min, sodium hypochlorite solution (10%, 14.00 mmol) was added slowly, followed by saturated sodium thiosulphate solution (50 ml). The two layers were separated and the aqueous layer was extracted with dichloromethane. The combined organic phases were dried (MgSO4) and concentrated in vacuo to give the titled compound (3.00 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
659 mg
Type
reactant
Reaction Step Three
Quantity
400 mg
Type
reactant
Reaction Step Four
Quantity
14 mmol
Type
reactant
Reaction Step Five
Name
sodium thiosulphate
Quantity
50 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Oxalic acid (11.2 g, 0.124 mol) was dissolved in water (40 mL) and 144,4,6-trimethyl-[1,3]oxazinan-2-yl)-cyclopropanecarboxylic acid ethyl ester (15 g, 0.062 mol) was added. Steam distillation of this mixture was carried out until 500 mL of distillate had been collected. The distillate was saturated with NaCl and extracted with EtOAc (2×100 mL). The organic extracts were dried over Na2SO4 and concentrated under reduced pressure to give 1-formyl-cyclopropanecarboxylic acid ethyl ester (4.5 g, 51%). 1H NMR (CDCl3 400 MHz): δ10.39 (s, 1H), 4.26 (q, J=7.2 Hz, 2H), 1.67-1.64 (m, 2H), 1.61-1.58 (m, 2H), 1.31 (t, J=7.2 Hz, 3H).
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Under an argon atmosphere 1-Hydroxymethyl-cyclopropanecarboxylic acid ethyl ester (5.0 g, 34.7 mmol) was dissolved in DCM (200 mL). NaHCO3 (11.7 g, 139 mmol) and Dess Martin periodinane (29.4 g, 69.4 mmol) were added. The suspension was stirred at rt for 30 min. A 1:1 solution of saturated Na2S2O3 and saturated NaHCO3 (200 mL) was added while keeping the temperature at 20° C. The mixture was stirred for 20 min followed by extraction with DCM (×2). The combined organic phases were dried (Na2SO4), filtered and concentrated to afford a crude product of 1-formyl-cyclopropanecarboxylic acid ethyl ester (5.1 g) which was used directly in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
29.4 g
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-formylcyclopropane-1-carboxylate
Reactant of Route 2
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Ethyl 1-formylcyclopropane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-formylcyclopropane-1-carboxylate
Reactant of Route 5
Ethyl 1-formylcyclopropane-1-carboxylate
Reactant of Route 6
Ethyl 1-formylcyclopropane-1-carboxylate

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